7-Chloro-6-fluoroisoquinoline
Overview
Description
7-Chloro-6-fluoroisoquinoline is a compound with the molecular formula C9H5ClFN and a molecular weight of 181.6 .
Molecular Structure Analysis
The InChI code for 7-Chloro-6-fluoroisoquinoline is 1S/C9H5ClFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H . This indicates that the compound has a fused ring structure typical of isoquinolines, with chlorine and fluorine substituents at the 7 and 6 positions, respectively.Physical And Chemical Properties Analysis
7-Chloro-6-fluoroisoquinoline is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Fluorinated isoquinolines, such as 7-Chloro-6-fluoroisoquinoline, have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . They are important components of pharmaceuticals and materials . Here are some potential applications:
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Pharmaceuticals : Isoquinoline derivatives are found in numerous drugs . For example, some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease . In contrast, a number of isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets . For example, papaverine hydrochloride, morphine, and berberine tannate are prescribed as an antispasmodic drug, a painkiller, and an antidiarrheal, respectively .
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Materials Science : Fluorinated isoquinolines are used in materials science due to their useful physical properties . They serve as solvents for aromatic molecules , components in paints, dyes, and electronic devices .
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Fluorosensors : Isoquinoline derivatives can be used in fluorosensors . Fluorosensors are devices that measure the concentration of fluorescent molecules in an optical or optoelectronic system.
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Organic Light-Emitting Diodes (OLEDs) : Fluorinated isoquinolines have light-emitting properties , which makes them suitable for use in OLEDs. OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
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Supramolecular Chemistry : Fluorinated isoquinolines can be used in supramolecular chemistry , a field of chemistry that focuses on the non-covalent interactions of molecules.
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Catalysis : Fluorinated isoquinolines can be used in catalysis , which is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst.
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Fluorosensors : Isoquinoline derivatives can be used in fluorosensors . Fluorosensors are devices that measure the concentration of fluorescent molecules in an optical or optoelectronic system.
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Organic Light-Emitting Diodes (OLEDs) : Fluorinated isoquinolines have light-emitting properties , which makes them suitable for use in OLEDs. OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
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Supramolecular Chemistry : Fluorinated isoquinolines can be used in supramolecular chemistry , a field of chemistry that focuses on the non-covalent interactions of molecules.
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Catalysis : Fluorinated isoquinolines can be used in catalysis , which is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst.
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Addition–Elimination Reactions : Fluorinated isoquinolines can be used in addition–elimination reactions , a type of organic reaction in which an atom or group of atoms is added to a molecule, followed by the elimination of a different atom or group of atoms.
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Bioactivity Studies : Fluorinated isoquinolines can be used in bioactivity studies . These studies investigate the interaction between living organisms and substances, as well as how these substances affect the organisms.
Safety And Hazards
properties
IUPAC Name |
7-chloro-6-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZPUVXMWIBIRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697469 | |
Record name | 7-Chloro-6-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-fluoroisoquinoline | |
CAS RN |
918490-51-4 | |
Record name | 7-Chloro-6-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-6-fluoroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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